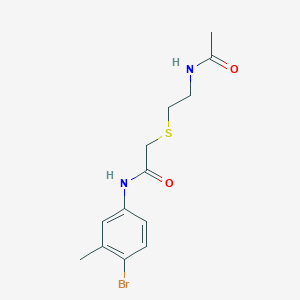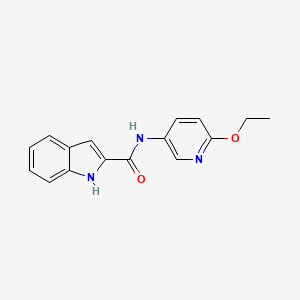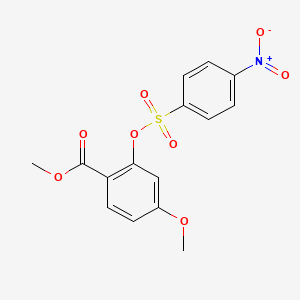
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide, also known as BSI-201, is a chemical compound that has been extensively studied for its potential use in cancer treatment. BSI-201 is a poly (ADP-ribose) polymerase (PARP) inhibitor, which means that it blocks the activity of the PARP enzyme. PARP is involved in DNA repair, and by inhibiting its activity, BSI-201 can cause DNA damage and cell death in cancer cells.
作用機序
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide works by inhibiting the activity of the PARP enzyme, which is involved in DNA repair. When PARP is inhibited, cancer cells are unable to repair DNA damage, which leads to cell death. 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has been shown to be particularly effective in cancer cells that have defects in their DNA repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes.
Biochemical and Physiological Effects:
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has been shown to have several biochemical and physiological effects in cancer cells. Research has shown that 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide can cause DNA damage, induce apoptosis (programmed cell death), and inhibit cell proliferation in cancer cells. 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has also been shown to enhance the immune response to cancer cells.
実験室実験の利点と制限
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has several advantages for use in lab experiments. It is a potent PARP inhibitor that has been extensively studied for its potential use in cancer treatment. 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide is also relatively easy to synthesize using standard organic chemistry techniques. However, there are some limitations to the use of 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide in lab experiments. It can be toxic to normal cells at high concentrations, and it is not effective in all types of cancer cells.
将来の方向性
There are several potential future directions for research on 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide. One area of research is the development of new PARP inhibitors that are more effective and less toxic than 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide. Another area of research is the combination of PARP inhibitors with other cancer treatments, such as immunotherapy or targeted therapy. Additionally, research is needed to better understand the mechanisms of resistance to PARP inhibitors and to develop strategies to overcome resistance.
合成法
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method for 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has been described in several research articles, and it typically involves the use of organic solvents and reagents such as N,N-dimethylformamide, triethylamine, and acetic anhydride.
科学的研究の応用
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has been extensively studied for its potential use in cancer treatment. Research has shown that 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide can enhance the effectiveness of chemotherapy drugs such as cisplatin and carboplatin in killing cancer cells. 2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide has also been shown to be effective in treating breast cancer, ovarian cancer, and other types of cancer.
特性
IUPAC Name |
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2S/c1-9-7-11(3-4-12(9)14)16-13(18)8-19-6-5-15-10(2)17/h3-4,7H,5-6,8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFLELVQQMQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSCCNC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetamidoethylsulfanyl)-N-(4-bromo-3-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[2-(1,2-Oxazol-3-yl)acetyl]amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B7682416.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 4-ethyl-5-methylthiophene-2-carboxylate](/img/structure/B7682427.png)
![5-[1-[(5-Cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7682437.png)
![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)

![[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B7682454.png)
![1-[2-(4-Fluorophenyl)sulfanylethyl]pyrrolidine-2,5-dione](/img/structure/B7682460.png)
![N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7682467.png)

![2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzenesulfonamide](/img/structure/B7682480.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone](/img/structure/B7682500.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[cyclohexen-1-yl(ethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B7682502.png)

